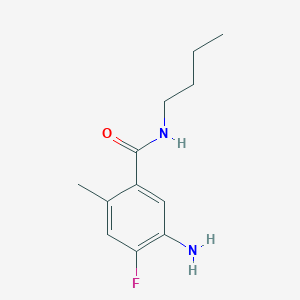

5-Amino-N-butyl-4-fluoro-2-methyl-benzamide

Description

5-Amino-N-butyl-4-fluoro-2-methyl-benzamide is a fluorinated benzamide derivative characterized by a unique substitution pattern: an amino group at position 5, a fluorine atom at position 4, a methyl group at position 2, and a butylamide side chain attached to the benzamide nitrogen.

Properties

IUPAC Name |

5-amino-N-butyl-4-fluoro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c1-3-4-5-15-12(16)9-7-11(14)10(13)6-8(9)2/h6-7H,3-5,14H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJCMOWAQDSAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=C(C=C1C)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-butyl-4-fluoro-2-methyl-benzamide typically involves multiple steps. One common method starts with the nitration of 2-fluoro-4-nitrotoluene, followed by reduction to obtain the corresponding amine. The amine is then subjected to acylation with butylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-butyl-4-fluoro-2-methyl-benzamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

5-Amino-N-butyl-4-fluoro-2-methyl-benzamide has diverse applications in scientific research, including:

Chemistry: Used as a reagent in the synthesis of novel compounds and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Amino-N-butyl-4-fluoro-2-methyl-benzamide involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to specific receptors or enzymes, thereby influencing cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Variations

The compound’s closest analogs differ in halogenation, substituent positions, and side-chain modifications. Key examples include:

Table 1: Structural Comparison of 5-Amino-N-butyl-4-fluoro-2-methyl-benzamide and Analogs

Key Observations :

- Halogenation Differences: The target compound’s 4-fluoro substitution contrasts with 2-fluoro in 5-Amino-2-fluorobenzoic acid and 5-bromo in the methoxyphenyl analog . Fluorine at position 4 may enhance metabolic stability compared to bromine, which increases molecular weight and polarizability .

- Side-Chain Modifications: The N-butylamide group in the target compound provides lipophilicity, favoring membrane permeability over the sulfamoyl group in , which may improve aqueous solubility but reduce passive diffusion .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP) : The N-butylamide chain likely increases logP compared to shorter-chain or polar analogs (e.g., sulfamoyl or carboxylic acid derivatives), favoring blood-brain barrier penetration .

- Solubility : The absence of ionizable groups (e.g., carboxylic acid in ) may reduce water solubility, necessitating formulation adjustments for bioavailability .

Biological Activity

5-Amino-N-butyl-4-fluoro-2-methyl-benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16FN3O, with a molecular weight of 225.27 g/mol. The compound features an amino group, a butyl side chain, a fluorine atom at the para position of the benzene ring, and a methyl group adjacent to the amide functional group.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus blocking their activity.

- Receptor Interaction : It can interact with various cellular receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antibacterial properties against various strains.

- Anticancer Properties : There is emerging evidence that it may inhibit cancer cell proliferation, particularly in breast cancer models.

Antimicrobial Activity

A study conducted on various substituted benzamides, including this compound, demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Anticancer Activity

In vitro studies on breast cancer cell lines revealed that this compound significantly inhibited cell proliferation. The half-maximal inhibitory concentration (IC50) was found to be approximately 15 µM in MDA-MB-231 cells, indicating potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| MCF10A | >50 |

This selectivity suggests that the compound may have therapeutic potential with fewer side effects on normal cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that this compound has reasonable bioavailability when administered orally. In animal models, it demonstrated a clearance rate of approximately 82.7 mL/h/kg and an oral bioavailability of about 31.8% following administration at a dose of 10 mg/kg. Additionally, toxicity assessments indicated no acute toxicity in mice up to doses of 2000 mg/kg .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.